Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate
CAS No.:
Cat. No.: VC18229948
Molecular Formula: C11H13ClFNO4S
Molecular Weight: 309.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClFNO4S |
|---|---|
| Molecular Weight | 309.74 g/mol |
| IUPAC Name | tert-butyl N-(4-chlorosulfonyl-3-fluorophenyl)carbamate |
| Standard InChI | InChI=1S/C11H13ClFNO4S/c1-11(2,3)18-10(15)14-7-4-5-9(8(13)6-7)19(12,16)17/h4-6H,1-3H3,(H,14,15) |
| Standard InChI Key | RGKVSPAQKUHDHL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F |
Introduction
Structural and Chemical Identity
Molecular Characteristics
The compound’s IUPAC name is tert-butyl N-(4-chlorosulfonyl-3-fluorophenyl)carbamate, with a molecular weight of 309.74 g/mol . Its structure combines a tert-butyl carbamate group with a fluorinated phenyl ring bearing a chlorosulfonyl moiety, enabling diverse reactivity.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 2228804-12-2 |
| Molecular Formula | C₁₁H₁₃ClFNO₄S |
| Molecular Weight | 309.74 g/mol |
| SMILES | CC(C)(C)OC(=O)NC₁=CC(=C(C=C₁)S(=O)(=O)Cl)F |
| Purity Specification | ≥98% (HPLC) |
The tert-butyl group enhances steric protection of the carbamate, while the chlorosulfonyl moiety serves as a leaving group for nucleophilic substitutions.
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves reacting 3-fluoro-4-chlorosulfonyl aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This method parallels the preparation of analogous carbamates, where the amine group attacks the electrophilic carbonyl carbon of the chloroformate.
Table 2: Related Halogenated Carbamates
| Compound | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate | C₁₁H₁₄ClNO₄S | 291.75 |
| tert-Butyl (4-bromo-3-chloro-2-fluorophenyl)carbamate | C₁₁H₁₂BrClFNO₂ | 324.57 |
Mechanistic Insights
The chlorosulfonyl group undergoes nucleophilic displacement with amines to form sulfonamides, a reaction critical for introducing antimicrobial functionalities. Recent studies demonstrate its utility in synthesizing sulfamoyl ureas via intermediates like aza-sulfene (Scheme 1) . For example, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) reacts with amines to generate sulfamoyl ureas through a zwitterionic intermediate .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Stretching vibrations at 1750 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), and 1150 cm⁻¹ (C-F).
-
NMR: ¹⁹F NMR shows a singlet at δ -110 ppm (C-F), while ¹H NMR exhibits a tert-butyl triplet at δ 1.3 ppm.
Pharmaceutical Applications
Antimicrobial Agents
Sulfonamide derivatives of this compound inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. For instance, N-(4-sulfamoylphenyl) analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.
Antimalarial Activity
Fluorinated carbamates demonstrate nanomolar IC₅₀ values against Plasmodium falciparum by targeting heme detoxification pathways. Structural analogs with electron-withdrawing groups show enhanced potency due to improved target binding .
Future Directions
Drug Development
Ongoing research focuses on derivatizing the chlorosulfonyl group to create covalent inhibitors for oncology targets like KRAS G12C .
Process Optimization
Continuous-flow synthesis could enhance yield and reduce reaction times from 12 hours to <2 hours.
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